molecular formula C17H15F6N3O2 B597023 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(2S)-2-pyrrolidinylMethyl]aMino]-3-Cyclobutene-1,2-dione CAS No. 1356935-80-2

3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(2S)-2-pyrrolidinylMethyl]aMino]-3-Cyclobutene-1,2-dione

Cat. No.: B597023
CAS No.: 1356935-80-2
M. Wt: 407.316
InChI Key: UGWHNGHXJQANLX-JTQLQIEISA-N
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Description

3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(2S)-2-pyrrolidinylMethyl]aMino]-3-Cyclobutene-1,2-dione is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups and a cyclobutene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(2S)-2-pyrrolidinylMethyl]aMino]-3-Cyclobutene-1,2-dione typically involves multiple steps, including the formation of the cyclobutene ring and the introduction of the trifluoromethyl groups. Common synthetic routes may involve the use of reagents such as trifluoromethyl aniline and pyrrolidine, along with catalysts and specific reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methods that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(2S)-2-pyrrolidinylMethyl]aMino]-3-Cyclobutene-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(2S)-2-pyrrolidinylMethyl]aMino]-3-Cyclobutene-1,2-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(2S)-2-pyrrolidinylMethyl]aMino]-3-Cyclobutene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(2S)-2-pyrrolidinylMethyl]aMino]-3-Cyclobutene-1,2-dione is unique due to its specific combination of trifluoromethyl groups and a cyclobutene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(2S)-2-pyrrolidinylmethyl]amino]-3-cyclobutene-1,2-dione is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₃₂H₂₈F₆N₄O₃
  • Molecular Weight : 630.58 g/mol
  • CAS Number : 1352957-59-5

The structure features a cyclobutene core with multiple functional groups that enhance its pharmacological properties, particularly the trifluoromethyl groups which are known to improve the bioactivity of compounds.

Antimicrobial Activity

Research has indicated that compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety exhibit significant antimicrobial properties. A study on similar derivatives showed that these compounds effectively inhibited the growth of various drug-resistant bacterial strains.

CompoundMIC (µg/mL)Target Bacteria
Compound 111Staphylococcus aureus
Compound 281Enterococcus faecalis
Compound 290.5Methicillin-resistant Staphylococcus aureus (MRSA)

These findings suggest that the trifluoromethyl group enhances the antimicrobial efficacy of the compounds by increasing their hydrophobicity and interaction with bacterial membranes .

The proposed mechanism of action for these compounds involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways. The presence of the pyrrolidinylmethyl group is believed to facilitate cellular uptake and enhance binding affinity to bacterial targets, leading to increased potency against resistant strains .

Study on Antibacterial Efficacy

In a comparative study, various derivatives of the compound were tested against standard bacterial strains. The results demonstrated that those with higher fluorination showed lower Minimum Inhibitory Concentration (MIC) values, indicating stronger antibacterial activity. For instance, compound derivatives with trifluoromethyl substitutions exhibited MIC values as low as 0.25 µg/mL against S. aureus .

Time-Kill Assay

Further investigations using time-kill assays revealed that certain derivatives could eliminate over 99% of viable bacteria within an 8-hour exposure period at concentrations above their MIC values. This rapid bactericidal effect underscores their potential use in treating infections caused by resistant bacteria .

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F6N3O2/c18-16(19,20)8-4-9(17(21,22)23)6-11(5-8)26-13-12(14(27)15(13)28)25-7-10-2-1-3-24-10/h4-6,10,24-26H,1-3,7H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWHNGHXJQANLX-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CNC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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